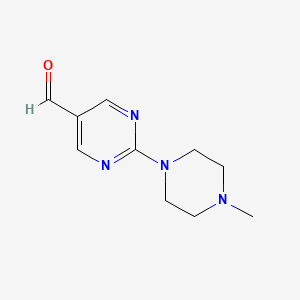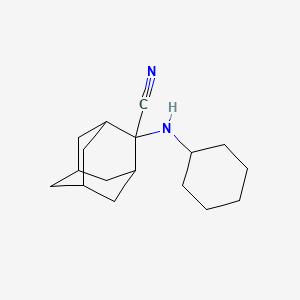![molecular formula C6H6F3N3 B1428922 [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine CAS No. 944902-50-5](/img/structure/B1428922.png)
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Descripción general
Descripción
“[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine” is a chemical compound with the CAS Number: 944902-50-5 . It has a molecular weight of 177.13 .
Molecular Structure Analysis
The InChI code for [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine is1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine has a molecular weight of 177.13 .Aplicaciones Científicas De Investigación
1. Bone Disorders Treatment
- A study explored compounds with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. One such compound showed promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).
2. Synthesis and Docking Studies
- A facile synthesis method for a compound related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine was developed, leading to products with good yields. The synthesized compounds were subjected to docking studies (Bommeraa et al., 2019).
3. Capillary Electrophoresis
- Research on nonaqueous capillary electrophoresis for separation of imatinib mesylate and related substances, including compounds similar to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine, was conducted. The method is promising for quality control of these compounds (Ye et al., 2012).
4. Synthesis and Characterization of Schiff Bases
- Schiff bases of 3-aminomethyl pyridine, related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine, were synthesized and screened for anticonvulsant activity. The chemical structures were confirmed, showing promising seizures protection (Pandey et al., 2011).
5. Metabolism and Excretion Studies
- The disposition of a dipeptidyl peptidase IV inhibitor related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine was examined in rats, dogs, and humans. This study provides insights into its metabolism and elimination (Sharma et al., 2012).
6. Regioselective Synthesis for Pharmacological Interest
- A study reported the regioselective synthesis of novel compounds including [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones. They were tested for human acetylcholinesterase and butyrylcholinesterase inhibition, showing potential pharmacological applications (Zanatta et al., 2020).
7. Anticancer Activity of Schiff Base Complexes
- Schiff base ligands related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine were used to synthesize palladium and platinum complexes. These complexes showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
8. Bipolar Luminescent Materials
- A study synthesized bipolar materials containing a pyrimidine terminal, showing bright fluorescence and excellent quantum yields. These materials have potential in optoelectronic applications (Weng et al., 2013).
Safety And Hazards
The compound [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine hydrochloride has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSRVUPTMKFXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



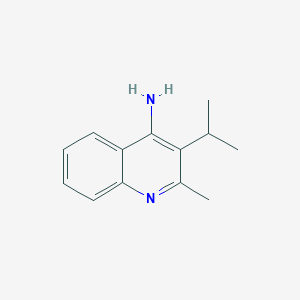
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
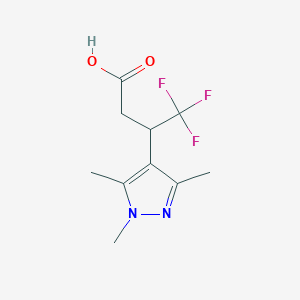
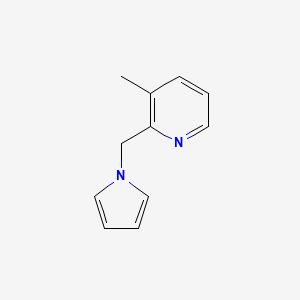
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
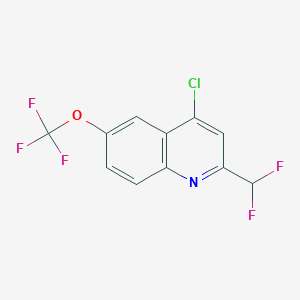
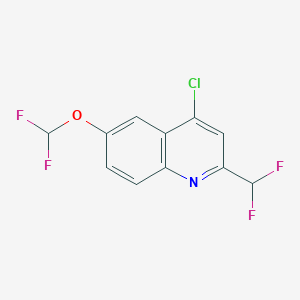
![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
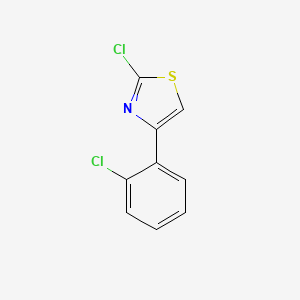
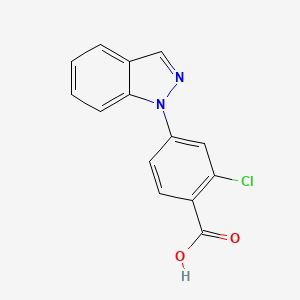
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
